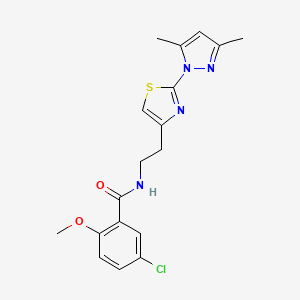

5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide" is a derivative of benzamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with structural variations have been synthesized and studied for their biological activities. For instance, compounds with the core structure of methoxybenzamide have been explored for their antiproliferative activity against various cancer cell lines , anti-inflammatory activities , and as ligands for dopamine receptors . These studies suggest that the compound may also possess significant biological activities due to the presence of similar functional groups

Applications De Recherche Scientifique

Structural Analysis and Synthesis

- The structure of related pyrazole derivatives has been analyzed, highlighting the planarity of the molecule's core and its intramolecular interactions, which play a crucial role in its chemical reactivity and potential bioactivity. Such structural insights are fundamental for understanding the compound's interaction with biological targets (Rodier et al., 1994).

Pharmacological Evaluation

- New derivatives of similar compounds have been designed and synthesized, showing significant pharmacological effects, such as anticonvulsant activity, which is mediated through their interaction with benzodiazepine receptors. These findings suggest the potential for derivatives of 5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide to serve as therapeutic agents in treating neurological disorders (Faizi et al., 2017).

Anticancer Properties

- Research on analogs of 5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide has demonstrated promising cytotoxic properties against various cancer cell lines. This highlights the potential use of such compounds in cancer chemotherapy, paving the way for the development of new anticancer agents (Noushini et al., 2013).

Anti-inflammatory and Analgesic Activities

- The synthesis and evaluation of pyrazole derivatives related to 5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide have shown that these compounds possess less toxicity and good anti-inflammatory activities. This suggests their potential as safer alternatives for treating inflammation-related disorders (Abdulla et al., 2014).

Molecular Modeling and Synthetic Pathways

- Advanced molecular modeling and synthetic pathways have been explored for compounds within the same chemical family, demonstrating the versatility and potential for creating novel therapeutic agents with enhanced biological activities (Karabulut et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of this compound are Cathepsin C , CELA1 , and CELA3A . These enzymes play a crucial role in the process of cell necrosis . The compound acts as an inhibitor to these enzymes, thereby preventing cell and tissue necrosis .

Mode of Action

The compound interacts with its targets by inhibiting their activity and/or downregulating their expression . This results in the prevention or treatment of cell necrosis . The compound specifically targets intracellular Cathepsin C, CELA3A, and CELA1 .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell necrosis . Necrosis is characterized by cell swelling, chromatin digestion, and disruption of the plasma and organelle membranes . The compound’s action on its targets leads to the inhibition of these processes, thereby preventing cell and tissue necrosis .

Result of Action

The result of the compound’s action is the prevention or treatment of cell and tissue necrosis . By inhibiting the activity and/or downregulating the expression of its targets, the compound prevents the processes that lead to necrosis . This can have various therapeutic applications, particularly in conditions where necrosis is a significant factor .

Propriétés

IUPAC Name |

5-chloro-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O2S/c1-11-8-12(2)23(22-11)18-21-14(10-26-18)6-7-20-17(24)15-9-13(19)4-5-16(15)25-3/h4-5,8-10H,6-7H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVPFKAQJBVNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2527643.png)

![Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B2527645.png)

![4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2527649.png)

![3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2527655.png)

![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)

![2-(benzylthio)-7-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527661.png)

![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)